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Compound of Interest

Compound Name: Disuprazole

Cat. No.: B1219562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of dexlansoprazole, a proton pump inhibitor (PPI) utilized for the

management of acid-related gastrointestinal disorders. The information presented is intended

for researchers, scientists, and professionals involved in drug development. Please note,

"Disuprazole" is presumed to be a misspelling of "Dexlansoprazole," and all information herein

pertains to Dexlansoprazole.

Introduction
Dexlansoprazole is the R-enantiomer of lansoprazole and is a potent inhibitor of the gastric

H+/K+-ATPase (proton pump).[1][2] It is distinguished by its unique dual delayed-release

(DDR) formulation, which is designed to prolong the plasma concentration of the drug and

enhance the duration of acid suppression.[2][3] This formulation contains two types of enteric-

coated granules that release the active ingredient at different pH levels in the small intestine,

leading to a plasma concentration profile with two distinct peaks.[1][4] This characteristic aims

to provide more consistent and sustained control of intragastric pH compared to conventional

single-release PPIs.[5]
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The pharmacokinetic profile of dexlansoprazole is characterized by its dual delayed-release

formulation, which results in a unique absorption pattern and sustained plasma concentrations.

Absorption
Following oral administration, the dual delayed-release formulation of dexlansoprazole leads to

a plasma concentration-time profile with two distinct peaks. The first peak typically occurs 1 to

2 hours after administration, with the second peak appearing within 4 to 5 hours.[4][5] This

dual-peak profile is a result of the sequential release of the two types of enteric-coated

granules. Approximately 25% of the dose is released in the proximal duodenum at a pH of 5.5,

while the remaining 75% is released in the more distal parts of the small intestine where the pH

is 6.75.[2]

Studies have shown that food can affect the absorption of dexlansoprazole, with increases in

Cmax (12% to 55%) and AUC (9% to 37%) observed when administered with food. However,

these changes are not considered clinically relevant as they do not significantly impact

intragastric pH control.[1][3]

Distribution
Dexlansoprazole is highly bound to plasma proteins, with a binding range of 96% to 99% in

healthy individuals, independent of drug concentration.[1] The apparent volume of distribution

(Vz/F) after multiple doses in patients with symptomatic gastroesophageal reflux disease

(GERD) is approximately 40 L.[1]

Metabolism
Dexlansoprazole is extensively metabolized in the liver to inactive metabolites.[1][6] The

primary metabolic pathways involve oxidation and reduction, followed by sulfation,

glucuronidation, and glutathione conjugation.[1][7] The oxidative metabolism is primarily

mediated by the cytochrome P450 (CYP) isoenzymes CYP2C19 and CYP3A4.[6][8] CYP2C19

is responsible for the hydroxylation of dexlansoprazole, while CYP3A4 mediates its oxidation to

the sulfone metabolite.[6][7]

The genetic polymorphism of CYP2C19 can influence the metabolism of dexlansoprazole.

Individuals who are poor metabolizers of CYP2C19 substrates may have higher plasma

concentrations of dexlansoprazole compared to extensive metabolizers.[6][7] In extensive and
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intermediate metabolizers, the main plasma metabolites are 5-hydroxy dexlansoprazole and its

glucuronide conjugate. In poor metabolizers, dexlansoprazole sulfone is the major plasma

metabolite.[1]

Excretion
Dexlansoprazole is not excreted unchanged in the urine.[1] Following administration of

radiolabeled dexlansoprazole, approximately 50.7% of the radioactivity is recovered in the

urine and 47.6% in the feces.[1][7] The elimination half-life of dexlansoprazole is approximately

1 to 2 hours.[4]

Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of dexlansoprazole from

various studies.

Table 1: Pharmacokinetic Parameters of Dexlansoprazole (30 mg and 60 mg Capsules) in

Healthy Adults on Day 5

Parameter Dexlansoprazole 30 mg Dexlansoprazole 60 mg

Cmax (ng/mL) 658 1397

AUC (ng·h/mL) 3275 6529

Tmax (h) 4 4

t1/2 (h) 1.5 1.5

Data compiled from DrugBank Online.[1]

Table 2: Comparison of Pharmacokinetic Parameters of Dexlansoprazole 30 mg Orally

Disintegrating Tablet (ODT) vs. Capsule on Day 1
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Parameter
Dexlansoprazole 30 mg
ODT

Dexlansoprazole 30 mg
Capsule

Cmax (ng/mL) 688 647

AUC∞ (ng·h/mL) 3048 3212

Tmax (h) 4 5

t1/2 (h) 1.35 1.45

Data from a study comparing ODT and capsule formulations.[9]

Pharmacodynamics
The pharmacodynamic effect of dexlansoprazole is directly related to its ability to suppress

gastric acid secretion.

Mechanism of Action
Dexlansoprazole is a proton pump inhibitor that suppresses gastric acid secretion by

specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) at

the secretory surface of the gastric parietal cells.[2][4][6] By blocking the final step in gastric

acid production, dexlansoprazole inhibits both basal and stimulated acid secretion.[1][8]

Mechanism of action of Dexlansoprazole.

Pharmacodynamic Effects on Gastric pH
The primary pharmacodynamic effect of dexlansoprazole is an increase in intragastric pH.

Clinical studies have demonstrated that dexlansoprazole provides sustained control of gastric

acidity over a 24-hour period.

Table 3: Pharmacodynamic Parameters of Dexlansoprazole (30 mg and 60 mg) on Day 5
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Parameter
Dexlansoprazole 30
mg

Dexlansoprazole 60
mg

Lansoprazole 30
mg

Mean 24-h Intragastric

pH
4.55 Not Reported 4.13

% Time with

Intragastric pH > 4

58% (single dose

60mg)
Not Reported

48% (single dose

esomeprazole 40mg)

Data compiled from multiple studies.[2][3]

A study comparing a single 60 mg dose of dexlansoprazole with 40 mg of esomeprazole found

that dexlansoprazole resulted in a mean percentage of time with pH > 4 of 58% over 24 hours,

compared to 48% for esomeprazole.[2]

Experimental Protocols
The following sections describe the methodologies employed in key experiments to evaluate

the pharmacokinetics and pharmacodynamics of dexlansoprazole.

Pharmacokinetic Studies
Pharmacokinetic studies are typically conducted as open-label, randomized, crossover trials in

healthy adult subjects.[9] A washout period of at least 7 days is usually implemented between

treatment periods.[9] Blood samples for the determination of dexlansoprazole plasma

concentrations are collected at predefined time points before and after drug administration,

typically up to 24 hours post-dose.[9]

Plasma concentrations of dexlansoprazole are determined using a validated liquid

chromatography with tandem mass spectrometry (LC-MS/MS) method.[9][10][11] This method

offers high sensitivity and specificity. The general workflow involves:

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or

liquid-liquid extraction to isolate the drug and remove interfering substances.[10][11] An

internal standard (e.g., a deuterated analog of the drug) is added to the samples to ensure

accuracy and precision.[10]
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Chromatographic Separation: The extracted samples are injected into a high-performance

liquid chromatography (HPLC) system. The drug and internal standard are separated from

other components on a reversed-phase column.[11]

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem

mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM)

mode to specifically detect and quantify dexlansoprazole and the internal standard based on

their unique mass-to-charge ratios.[11]

Experimental workflow for plasma concentration analysis.

Pharmacodynamic Studies
Pharmacodynamic studies of dexlansoprazole focus on its effect on intragastric pH. These

studies often employ a similar design to pharmacokinetic studies (e.g., randomized, crossover).

[9]

Continuous 24-hour intragastric pH monitoring is the standard method for assessing the

pharmacodynamic effect of acid-suppressing drugs.[12] The procedure involves:

Probe Placement: A pH-sensitive probe (e.g., a single-channel antimony probe) is inserted

through the nasal passage and positioned in the stomach.[9][12] The correct placement is

typically verified by radiographic imaging or by observing a sharp drop in pH as the probe

enters the acidic environment of the stomach.[12]

Data Recording: The probe is connected to a portable data recorder that continuously

measures and stores the intragastric pH values over a 24-hour period.[9]

Data Analysis: The collected pH data are analyzed to determine key pharmacodynamic

parameters, including the mean 24-hour intragastric pH and the percentage of time that the

intragastric pH remains above a certain threshold (e.g., pH > 4).[9]

Workflow for intragastric pH monitoring.

Conclusion
Dexlansoprazole, with its unique dual delayed-release formulation, exhibits a distinct

pharmacokinetic profile characterized by a prolonged plasma concentration and two absorption
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peaks. This translates to a robust and sustained pharmacodynamic effect, providing effective

24-hour control of intragastric pH. The methodologies for evaluating its pharmacokinetic and

pharmacodynamic properties are well-established, relying on sensitive bioanalytical techniques

and continuous pH monitoring. This in-depth understanding is crucial for the continued

development and optimal clinical application of dexlansoprazole and other novel acid-

suppressing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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